molecular formula C13H22O B13813486 alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol CAS No. 57069-87-1

alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol

Cat. No.: B13813486
CAS No.: 57069-87-1
M. Wt: 194.31 g/mol
InChI Key: MLNIJFIYPHXCKI-UHFFFAOYSA-N
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Description

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol: is an organic compound with the molecular formula C13H22O It is a derivative of cyclohexene and contains multiple functional groups, including a hydroxyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene derivatives.

    Reaction Conditions: The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly used.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Saturated Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Alpha,6,6-Trimethylcyclohex-3-ene-1-propan-1-ol: Similar structure but lacks the methylene group.

    Alpha,6,6-Trimethyl-2-methylenecyclohexane-1-propan-1-ol: Similar structure but lacks the double bond in the cyclohexene ring.

Properties

CAS No.

57069-87-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11-12,14H,1,7-9H2,2-4H3

InChI Key

MLNIJFIYPHXCKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1C(=C)C=CCC1(C)C)O

Origin of Product

United States

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